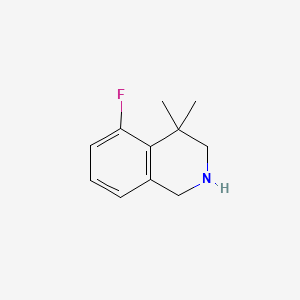

5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound with the molecular formula C11H14FN. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a fluorine atom and two methyl groups attached to the tetrahydroisoquinoline core, which can influence its chemical properties and reactivity.

Méthodes De Préparation

The synthesis of 5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the N-alkylation of benzyl amines with halo acetophenones, followed by cyclization to form the tetrahydroisoquinoline ring . The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Reduction: It can be reduced to form the corresponding amine or other reduced derivatives.

Substitution: The fluorine atom and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mécanisme D'action

The mechanism of action of 5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. As a secondary amine, it can form salts with strong acids and participate in various biochemical reactions . The fluorine atom and methyl groups can influence its binding affinity and selectivity towards specific enzymes and receptors, thereby modulating its biological effects .

Comparaison Avec Des Composés Similaires

5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:

Nomifensine: A 4-substituted tetrahydroisoquinoline used as an antidepressant.

Diclofensine: Another 4-substituted tetrahydroisoquinoline with stimulant properties.

Cherylline and Latifine: Naturally occurring tetrahydroisoquinolines with various biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties .

Activité Biologique

5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (FDTHIQ) is a heterocyclic compound with the molecular formula C11H14FN. This compound belongs to the class of tetrahydroisoquinolines, which are recognized for their diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of FDTHIQ, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

FDTHIQ is characterized by its unique structure that includes a fluorine atom and two methyl groups on the tetrahydroisoquinoline framework. The synthesis of FDTHIQ can be achieved through various methods, including the N-alkylation of benzyl amines with halo acetophenones followed by cyclization. Its structural characteristics influence its biological activity significantly.

Target Receptors and Pathways

FDTHIQ and its analogs have been shown to interact with multiple biological targets:

- Serotonin Receptors : Research indicates that derivatives of tetrahydroisoquinolines exhibit affinity toward serotonin receptors (5-HTR), which are crucial in mood regulation and various neurological functions .

- Enzyme Inhibition : FDTHIQ has been studied for its potential to inhibit enzymes involved in neurotransmitter metabolism, which could contribute to its therapeutic effects in neurological disorders .

Biochemical Pathways

The compound's interaction with serotonin receptors leads to alterations in neurotransmitter levels and downstream signaling pathways. This mechanism underlies its potential applications in treating conditions such as depression and anxiety.

Antimicrobial Properties

FDTHIQ has demonstrated notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, compounds structurally related to FDTHIQ have shown effectiveness against resistant strains of Staphylococcus faecium at nanomolar concentrations .

Anticancer Activity

Research has indicated that FDTHIQ may possess anticancer properties. Studies on related compounds have shown significant inhibition of leukemia cell lines at low concentrations. This suggests a potential role for FDTHIQ in cancer therapeutics .

Case Studies

- Antidepressant Activity : A study explored the effects of FDTHIQ derivatives on serotonin receptor binding and their subsequent impact on mood-related behaviors in animal models. The results showed a marked improvement in depressive symptoms, indicating potential as an antidepressant agent.

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of FDTHIQ against oxidative stress-induced neuronal damage. The results suggested that FDTHIQ could mitigate neurodegeneration, highlighting its therapeutic potential in neurodegenerative diseases.

Comparative Analysis

A comparison of FDTHIQ with other similar compounds reveals its unique profile:

| Compound Name | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| 5-Fluoro-4-methylisoquinoline | Isoquinoline derivative | Moderate antidepressant effects | Less potent than FDTHIQ |

| Nomifensine | Tetrahydroisoquinoline | Antidepressant | Similar mechanism but different efficacy |

| Diclofensine | Tetrahydroisoquinoline | Stimulant properties | Different receptor target profile |

Propriétés

IUPAC Name |

5-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c1-11(2)7-13-6-8-4-3-5-9(12)10(8)11/h3-5,13H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUBAVCYOPLLST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C(=CC=C2)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745111 |

Source

|

| Record name | 5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203686-29-6 |

Source

|

| Record name | 5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.